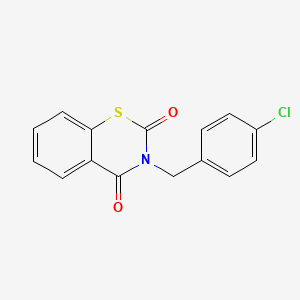

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a chemical compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine ring system substituted with a 4-chlorobenzyl group. Benzothiazine derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the condensation of 4-chlorobenzyl chloride with 2-aminobenzenethiol, followed by cyclization to form the benzothiazine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzothiazine derivatives.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Recent studies have highlighted the potential of benzothiazine derivatives, including 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, in treating neurodegenerative diseases complicated by depression. A synthesis of multi-target-directed ligands showed that certain derivatives exhibited significant inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative disorders. The compound demonstrated promising results in reducing immobility time in forced swim tests, indicating antidepressant-like effects .

Anticholinesterase Activity

The compound has also been evaluated for its acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Studies have shown that derivatives with a similar structural framework exhibit strong inhibitory effects on acetylcholinesterase, suggesting that modifications to the benzothiazine structure can enhance therapeutic efficacy against cognitive decline associated with Alzheimer's .

Antimicrobial Properties

Benzothiazine derivatives are known for their antimicrobial activities. Research indicates that compounds with a similar backbone have shown effectiveness against various bacterial strains. The structure of this compound may lend itself to modifications that could enhance its antibacterial properties .

Potential Anti-Cancer Applications

There is emerging evidence suggesting that benzothiazine compounds may possess anti-cancer properties. The ability of these compounds to interact with various biological targets makes them candidates for further investigation in cancer therapeutics. The specific mechanisms remain under research, but initial findings indicate a potential role in inhibiting tumor growth and proliferation .

Case Study 1: Neurodegenerative Disease Research

A recent study synthesized several benzothiazole–isoquinoline derivatives and evaluated their inhibitory potency against MAO and cholinesterase enzymes. Among these compounds, one derivative showed an IC50 value of 14.80 µM against MAO-B, demonstrating the potential for further development into therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antibacterial activity of novel benzothiazine derivatives, several compounds were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated varying degrees of effectiveness, with some compounds achieving MIC values as low as 31.25 µg/ml against resistant strains .

Mecanismo De Acción

The mechanism of action of 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2H-1,3-benzothiazine-2,4(3H)-dione: Lacks the 4-chlorobenzyl group and has different biological activities.

3-(4-methylbenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Substituted with a methyl group instead of a chlorine atom, leading to variations in its chemical and biological properties.

3-(4-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione: Contains a fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the 4-chlorobenzyl group in 3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione imparts unique chemical and biological properties to the compound. This substitution can enhance its potency as an enzyme inhibitor and improve its pharmacokinetic profile, making it a valuable compound for further research and development.

Actividad Biológica

3-(4-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, with the CAS number 338401-59-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H10ClNO2S

- Molecular Weight : 303.77 g/mol

- Structure : The compound features a benzothiazine core with a chlorobenzyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied extensively. Key areas of focus include:

-

Anticancer Activity

- Several studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics like doxorubicin .

- The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which was confirmed through flow cytometry analyses .

-

Antimicrobial Properties

- Research has demonstrated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .

- The structure-activity relationship (SAR) suggests that the presence of the chlorobenzyl group enhances its antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .

-

Anti-inflammatory Effects

- In vivo studies have shown that this compound can reduce inflammation in models of acute and chronic inflammatory diseases. The anti-inflammatory activity was assessed using carrageenan-induced paw edema in rats, where significant reductions in swelling were observed .

- The proposed mechanism involves inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6, which play a pivotal role in the inflammatory response .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazine and evaluated their anticancer properties. Among them, this compound showed the highest potency against A549 cells with an IC50 value of 15 µM. Further mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway by activating caspase-3 and caspase-9 .

Case Study 2: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings indicated that it exhibited a broad spectrum of activity with MIC values ranging from 32 to 128 µg/mL. Notably, it was more effective than conventional antibiotics such as penicillin against resistant strains of S. aureus .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | Induces apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | ~15 µM | Cell cycle arrest at G0/G1 phase | |

| Antimicrobial | S. aureus | 64 µg/mL | Disrupts bacterial membrane integrity |

| E. coli | 128 µg/mL | Inhibits bacterial growth | |

| Anti-inflammatory | Carrageenan model | Not quantified | Reduces TNF-alpha and IL-6 levels |

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)20-15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYIQCVRXCEBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.